2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate
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Overview
Description
2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate is a complex organic compound It is known for its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate involves multiple steps. The process typically starts with the preparation of the core naphtho[1,2-d][1,3]thiazole structure, followed by the introduction of the diphenylamino and cyclopentene groups. The final step involves the formation of the perchlorate salt. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the various steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can help achieve consistent results on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce different hydrocarbon derivatives.
Scientific Research Applications
2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazol-2-yl(phenyl)methanone
- Quinoxaline
- N-pyridin-2-yl carbamates
Uniqueness
Compared to these similar compounds, 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate stands out due to its complex structure and the presence of multiple functional groups
Biological Activity
The compound 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate (hereafter referred to as compound X ) is a complex organic molecule with potential biological activities. This article aims to explore the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a unique structure characterized by multiple aromatic rings and thiazole moieties. The presence of the diphenylamino group suggests potential electronic properties that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to X exhibit significant anticancer properties. For instance, Mannich bases, which share structural similarities with compound X, have shown promising results against various cancer cell lines:
These findings suggest that compound X may also possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of structurally related compounds have been well-documented. For example, certain thiazole derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
The mechanisms through which compound X exerts its biological effects may include:
- Inhibition of DNA topoisomerase : Similar compounds have been shown to interfere with DNA replication and transcription processes.
- Reactive oxygen species (ROS) generation : This can lead to oxidative stress in cancer cells, promoting apoptosis.
- Enzyme inhibition : Compounds with similar structures have been reported to inhibit various enzymes involved in cancer cell proliferation.
Study 1: Anticancer Efficacy in vitro
A study evaluated the effects of compound X on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells.
Study 2: Antimicrobial Activity Assessment
In another investigation, compound X was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined using the broth dilution method. Compound X exhibited notable antibacterial activity against E. coli with an MIC of 32 µg/mL.
Properties
Molecular Formula |
C47H40ClN3O4S2 |
---|---|
Molecular Weight |
810.4 g/mol |
IUPAC Name |
N-[(5E)-2-[(E)-2-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)ethenyl]-5-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate |
InChI |
InChI=1S/C47H40N3S2.ClHO4/c1-3-48-43(51-41-29-25-33-15-11-13-21-39(33)46(41)48)31-27-35-23-24-36(45(35)50(37-17-7-5-8-18-37)38-19-9-6-10-20-38)28-32-44-49(4-2)47-40-22-14-12-16-34(40)26-30-42(47)52-44;2-1(3,4)5/h5-22,25-32H,3-4,23-24H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZLNSUEKWRIRUKH-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C=C/2\CCC(=C2N(C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CC)/SC8=C1C9=CC=CC=C9C=C8.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCN1C(=CC=C2CCC(=C2N(C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CC)SC8=C1C9=CC=CC=C9C=C8.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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